N-[(Trimethylsilyl)methyl]benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Trimethylsilyl)methyl]benzenecarbothioamide: is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzenecarbothioamide structure. This compound is notable for its utility in organic synthesis, particularly in the formation of more complex molecules. The trimethylsilyl group imparts unique properties to the compound, such as increased volatility and stability, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Trimethylsilyl)methyl]benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Benzenecarbothioamide+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[(Trimethylsilyl)methyl]benzenecarbothioamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (halides, alkoxides); reactions often require the presence of a catalyst or base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(Trimethylsilyl)methyl]benzenecarbothioamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules, enhancing their stability and facilitating their analysis by techniques such as mass spectrometry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(Trimethylsilyl)methyl]benzenecarbothioamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
- N-[(Trimethylsilyl)methyl]benzylamine
- N-[(Trimethylsilyl)methyl]aniline
- N-[(Trimethylsilyl)methyl]benzamide
Comparison: N-[(Trimethylsilyl)methyl]benzenecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct reactivity compared to similar compounds like N-[(Trimethylsilyl)methyl]benzylamine or N-[(Trimethylsilyl)methyl]aniline. The carbothioamide group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
101402-29-3 |
---|---|
Molekularformel |
C11H17NSSi |
Molekulargewicht |
223.41 g/mol |
IUPAC-Name |
N-(trimethylsilylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C11H17NSSi/c1-14(2,3)9-12-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
VAAKANHRRRMKLK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CNC(=S)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.